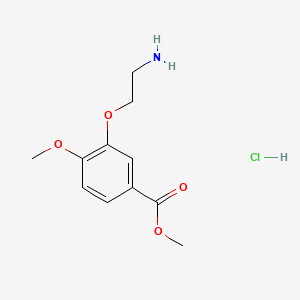

methyl3-(2-aminoethoxy)-4-methoxybenzoatehydrochloride

Description

Methyl 3-(2-aminoethoxy)-4-methoxybenzoate hydrochloride (C₁₀H₁₄ClNO₃, molecular weight: 231.68 g/mol) is a benzoic acid derivative featuring a methoxy group at the 4-position, an aminoethoxy side chain at the 3-position, and a methyl ester functional group . This compound is structurally characterized by:

- Aromatic core: Substituted with electron-donating methoxy and aminoethoxy groups.

- Hydrophilic and ionizable groups: The protonated amino group (as hydrochloride salt) enhances solubility in aqueous media.

- Ester functionality: The methyl ester group influences metabolic stability and bioavailability.

It is utilized as a reference standard in pharmaceutical quality control and drug development due to its well-defined structure and stability under regulatory guidelines .

Properties

IUPAC Name |

methyl 3-(2-aminoethoxy)-4-methoxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-14-9-4-3-8(11(13)15-2)7-10(9)16-6-5-12;/h3-4,7H,5-6,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGDGARBWJWZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-(2-aminoethoxy)-4-methoxybenzoatehydrochloride typically involves the reaction of 2-aminoethanol with 4-methoxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(2-aminoethoxy)-4-methoxybenzoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminoethoxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of aminoethoxy and methoxy-substituted compounds.

Scientific Research Applications

Methyl3-(2-aminoethoxy)-4-methoxybenzoatehydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl3-(2-aminoethoxy)-4-methoxybenzoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Benzoate Derivatives

Table 1: Key Structural and Physicochemical Differences

Key Observations :

- Ester vs. Carboxylic Acid: The methyl ester in the target compound improves lipophilicity compared to 3-(2-aminoethoxy)benzoic acid hydrochloride, which has a carboxylic acid group .

- Amino Group Modifications: The secondary amine in 4-((2-(methylamino)ethoxy)methyl)benzonitrile hydrochloride may enhance receptor binding affinity compared to the primary amine in the target compound .

- Thermal Behavior: Metal complexes of 4-methoxybenzoate (e.g., Mn, Ni) exhibit ionic character and decompose at 200–300°C, suggesting that the target compound’s ester and aminoethoxy groups may alter thermal stability .

Critical Research Findings

- Spectroscopic Characterization: Infrared spectra of 4-methoxybenzoate derivatives show carboxylate vibrations at ~1543 cm⁻¹ (antisymmetric) and ~1416 cm⁻¹ (symmetric). The target compound’s ester carbonyl (~1700 cm⁻¹) and amino N–H stretches (~3300 cm⁻¹) would further distinguish it .

- Regulatory Compliance : The compound meets USP, EMA, and BP standards for purity, making it a reliable reference material in drug analysis .

Notes on Key Differences

Stability : The hydrochloride salt form improves shelf-life compared to free-base analogs.

Reactivity: The aminoethoxy group may participate in nucleophilic reactions, unlike methoxy or cyano substituents in analogs .

Thermal Decomposition : Unlike metal-coordinated 4-methoxybenzoates, the target compound likely decomposes at higher temperatures (>250°C) due to covalent bonding .

Biological Activity

Methyl 3-(2-aminoethoxy)-4-methoxybenzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(2-aminoethoxy)-4-methoxybenzoate hydrochloride can be represented by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 270.73 g/mol

The compound features a methoxy group, an aminoethoxy side chain, and a benzoate structure, which are critical for its biological activity.

Research indicates that methyl 3-(2-aminoethoxy)-4-methoxybenzoate hydrochloride exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to neurodegenerative diseases, particularly beta-secretase, which is involved in the production of amyloid-beta plaques associated with Alzheimer's disease .

- Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective properties, potentially preventing neuronal cell death and promoting neuronal health .

- Antioxidant Activity : The presence of methoxy groups in its structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

Biological Activity and Case Studies

A number of studies have explored the biological effects of methyl 3-(2-aminoethoxy)-4-methoxybenzoate hydrochloride:

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions .

- Cell Culture Studies : In vitro studies demonstrated that the compound can enhance cell viability in neuronal cell lines subjected to oxidative stress, indicating its protective role against cellular damage .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.